
Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-amino-1-(4-isopropilfenil)-1H-pirazol-4-carboxilato de etilo es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Los pirazoles son conocidos por su amplia gama de actividades biológicas y aplicaciones en diversos campos, como la industria farmacéutica, agroquímica y ciencia de materiales. Este compuesto, en particular, ha llamado la atención por sus potenciales propiedades terapéuticas y su papel como bloque de construcción en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-amino-1-(4-isopropilfenil)-1H-pirazol-4-carboxilato de etilo típicamente implica un proceso de varios pasos. Un método común es la reacción de tres componentes que involucra aldehídos aromáticos, malononitrilo y derivados de fenilhidrazina. Esta reacción generalmente se lleva a cabo en presencia de un catalizador y en condiciones de reflujo en un solvente adecuado como etanol o agua .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un mejor control sobre las condiciones de reacción, lo que lleva a mayores rendimientos y pureza. El uso de principios de química verde, como condiciones sin disolventes y catalizadores reciclables, también se está explorando para hacer que el proceso sea más ecológico .
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-amino-1-(4-isopropilfenil)-1H-pirazol-4-carboxilato de etilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los derivados de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en el anillo de pirazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de pirazol sustituidos, que pueden exhibir diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
El 5-amino-1-(4-isopropilfenil)-1H-pirazol-4-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto ha mostrado potencial como agente antimicrobiano y antiinflamatorio.
Medicina: La investigación está en curso para explorar su uso en el desarrollo de nuevos medicamentos para tratar diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de agroquímicos y como ligando en química de coordinación
Mecanismo De Acción
El mecanismo de acción del 5-amino-1-(4-isopropilfenil)-1H-pirazol-4-carboxilato de etilo implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos terapéuticos. Las vías y objetivos exactos pueden variar según la aplicación específica y el sistema biológico involucrado .
Comparación Con Compuestos Similares
Compuestos similares
- 5-Amino-1-fenil-1H-pirazol-4-carboxilato de etilo
- 5-Amino-1-(4-metilfenil)-1H-pirazol-4-carboxilato de etilo
- 5-Amino-1-(4-clorofenil)-1H-pirazol-4-carboxilato de etilo
Unicidad
El 5-amino-1-(4-isopropilfenil)-1H-pirazol-4-carboxilato de etilo es único debido a la presencia del grupo isopropilo, que puede influir en su actividad biológica y reactividad química. Esta característica estructural puede mejorar su interacción con objetivos moleculares específicos, convirtiéndolo en un compuesto valioso para el desarrollo de fármacos y otras aplicaciones .
Propiedades
Fórmula molecular |
C15H19N3O2 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
ethyl 5-amino-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-4-20-15(19)13-9-17-18(14(13)16)12-7-5-11(6-8-12)10(2)3/h5-10H,4,16H2,1-3H3 |
Clave InChI |
IKQMRXSUCIOTGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)

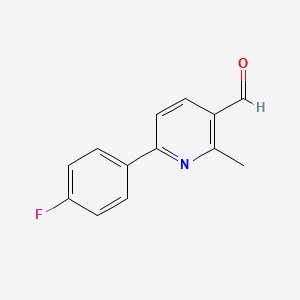
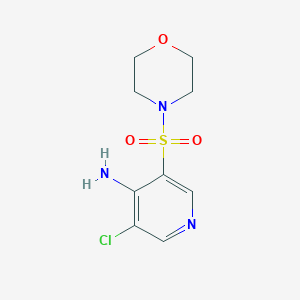
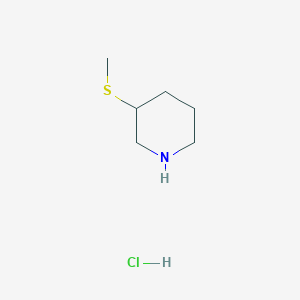
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
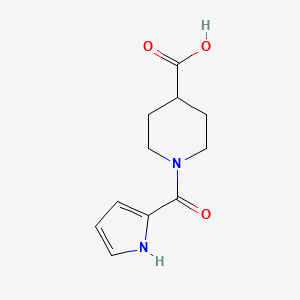

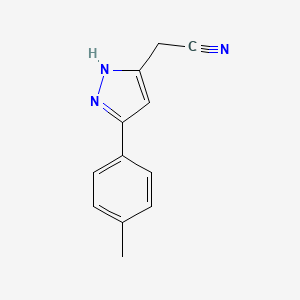


![5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)
